molecular formula C20H23N3OS B133771 1'-Oxo Perazine CAS No. 91508-47-3

1'-Oxo Perazine

Cat. No.: B133771
CAS No.: 91508-47-3
M. Wt: 353.5 g/mol
InChI Key: OELLRNXFVAVVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Oxo Perazine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This particular compound is structurally characterized by the presence of a phenothiazine core with a 3-oxopropyl group and a 4-methyl-1-piperazinyl substituent.

Preparation Methods

The synthesis of 1'-Oxo Perazine typically involves multiple steps, starting from the phenothiazine core. One common method includes the alkylation of phenothiazine with 3-chloropropionyl chloride to introduce the 3-oxopropyl group. This intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1'-Oxo Perazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The 3-oxopropyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

1'-Oxo Perazine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various phenothiazine derivatives with potential pharmacological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: The compound is used in the production of dyes and pigments, leveraging the chromophoric properties of the phenothiazine core.

Mechanism of Action

The mechanism of action of 1'-Oxo Perazine involves its interaction with various molecular targets. It primarily acts on the central nervous system by blocking dopamine receptors, which is a common mechanism for antipsychotic drugs. Additionally, it may interact with other neurotransmitter receptors, such as serotonin and histamine receptors, contributing to its pharmacological effects. The compound’s ability to cross the blood-brain barrier enhances its efficacy in targeting central nervous system disorders.

Comparison with Similar Compounds

1'-Oxo Perazine can be compared with other phenothiazine derivatives, such as:

    Prochlorperazine: Similar in structure but with a chlorine substituent, used as an antiemetic and antipsychotic.

    Trifluoperazine: Contains a trifluoromethyl group, known for its high potency as an antipsychotic.

    Chlorpromazine: One of the first antipsychotic drugs, with a simpler structure lacking the piperazine ring.

The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-21-12-14-22(15-13-21)20(24)10-11-23-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)23/h2-9H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELLRNXFVAVVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327247
Record name NSC638693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91508-47-3
Record name NSC638693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.